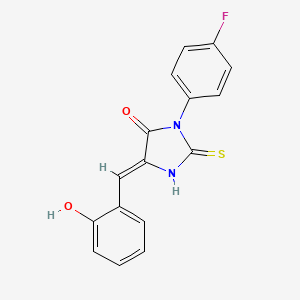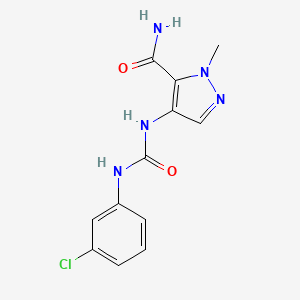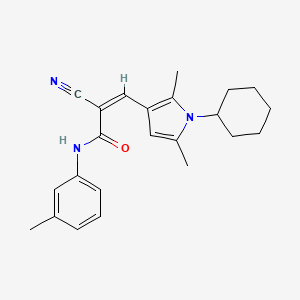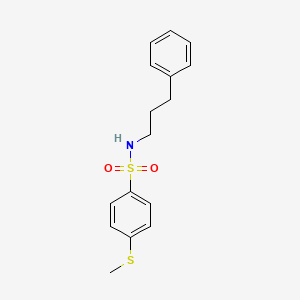
(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Overview
Description
(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxybenzylidene moiety, and a sulfanyl group attached to an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process:
Formation of the Imidazol-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazol-4-one ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazol-4-one intermediate.
Addition of the Hydroxybenzylidene Moiety: This step involves a condensation reaction between the imidazol-4-one derivative and a hydroxybenzaldehyde under basic conditions.
Incorporation of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazol-4-one ring or the hydroxybenzylidene moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazol-4-one derivatives, reduced hydroxybenzylidene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions, receptor binding, or cellular uptake mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a component in the formulation of specialized products.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is dependent on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Material Properties: In materials science, the compound’s electronic structure may influence its conductivity, fluorescence, or mechanical strength, depending on its incorporation into polymers or composites.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(4-chlorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(5Z)-3-(4-methylphenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a methylphenyl group instead of a fluorophenyl group.
(5Z)-3-(4-nitrophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a nitrophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These features can influence the compound’s reactivity, biological activity, and material properties, distinguishing it from its analogs with different substituents.
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-5-7-12(8-6-11)19-15(21)13(18-16(19)22)9-10-3-1-2-4-14(10)20/h1-9,20H,(H,18,22)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVFHZXGSKRUIK-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{5-bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4568276.png)
![6-(2,4-difluorophenyl)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4568284.png)

![1-(2-fluorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4568293.png)
![5-[[4-(Dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-4-thiazolidinone](/img/structure/B4568299.png)
![N-mesityl-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4568301.png)
![2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4568321.png)
![3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4568323.png)
![3-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B4568324.png)

![1-butyl-14-methyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B4568334.png)

![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4568345.png)
![4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B4568348.png)
